5-BROMOHYDANTOIN
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Overview
Description
5-Bromoimidazolidine-2,4-dione: is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at the 2 and 4 positions, with a bromine atom attached to the 5 position. It is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of 5-Bromoimidazolidine-2,4-dione may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery, product purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazolidine-2,4-dione derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
5-Bromoimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the bromine substitution.
Thiazolidine-2,4-dione: A similar compound with a sulfur atom replacing one of the nitrogen atoms.
Comparison:
Properties
IUPAC Name |
5-bromoimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFCTMWBPBVFII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577302 |
Source
|
Record name | 5-Bromoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173904-10-4 |
Source
|
Record name | 5-Bromoimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.